molecular formula C18H20N4O2S B6474559 N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640842-30-2

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474559
CAS No.: 2640842-30-2
M. Wt: 356.4 g/mol
InChI Key: MACNJOXRXDFJMH-UHFFFAOYSA-N
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Description

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at the 4-position and a piperidine ring at the 2-position. The piperidine moiety is further modified with a cyclopropanesulfonamide group. The compound’s design emphasizes rigidity (via the cyclopropane ring) and hydrogen-bonding capacity (via the sulfonamide group), which are critical for optimizing binding affinity and selectivity .

Properties

IUPAC Name

N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-11-13-10-18(20-17-6-2-1-5-16(13)17)22-9-3-4-14(12-22)21-25(23,24)15-7-8-15/h1-2,5-6,10,14-15,21H,3-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNJOXRXDFJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=C2)C#N)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide with analogous compounds from recent patent literature, focusing on structural motifs, synthetic pathways, and inferred pharmacological properties.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Quinoline 4-cyano, piperidin-3-yl, cyclopropanesulfonamide ~395.4 (estimated) Rigid cyclopropane; sulfonamide enhances solubility and target interaction
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Pyrrolidine, cyclopropanesulfonamide 432 (M+H)+ Fused heterocyclic core; high polarity due to imidazo-pyrrolo-pyrazine system
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)acetamide Triazolo-pyrazine Cyclobutyl, acetamide ~385 (estimated) Triazole ring introduces metabolic stability; cyclobutyl increases steric bulk
N-(4-(3-propyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane + imidazo-pyrrolo-pyrazine Propyl, bicyclooctane, sulfonamide ~460 (estimated) Bicyclic scaffold enhances 3D complementarity; propyl substituent for lipophilicity

Key Differences and Implications

Core Heterocycle: The quinoline core in the target compound contrasts with the imidazo-pyrrolo-pyrazine or triazolo-pyrazine systems in analogs. Quinoline derivatives are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas fused pyrrolo-pyrazine systems are explored in oncology (e.g., mTOR/PI3K inhibitors) .

In contrast, analogs with imidazo-pyrrolo-pyrazine cores rely on nitrogen-rich frameworks for π-π stacking or hydrogen bonding . Cyclopropanesulfonamide vs. acetamide: Sulfonamide groups generally improve aqueous solubility and metabolic stability compared to acetamide derivatives, which may undergo faster hydrolysis .

Synthetic Complexity: The target compound’s synthesis involves functionalizing a quinoline core, which is more straightforward than the multi-step routes required for fused heterocycles like imidazo-pyrrolo-pyrazine (e.g., Example 15 in ).

Pharmacological Predictions: Molecular weight and polar surface area (PSA) differences suggest divergent bioavailability profiles. For instance, the bicyclo[2.2.2]octane analog (MW ~460) may exhibit reduced blood-brain barrier penetration compared to the quinoline-based compound (MW ~395) .

Research Findings and Limitations

  • Patent Data: Current evidence from European patent applications (2022) lacks explicit biological data for this compound, limiting direct pharmacological comparisons. However, analogs with similar sulfonamide-heterocycle hybrids show nanomolar-range activity in kinase assays .
  • Unresolved Questions: The impact of the 4-cyanoquinolin-2-yl group on selectivity versus off-target effects remains uncharacterized. Comparative studies with pyrazine-based analogs (e.g., imidazo-pyrrolo-pyrazine derivatives) are needed to validate structure-activity relationships.

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